molecular formula C11H8BrNO2 B2448750 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 383148-16-1

1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2448750
CAS No.: 383148-16-1
M. Wt: 266.094
InChI Key: WOXSOWNHMJIIQU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a bromophenyl group at the 1-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of an acid catalyst to form 1-(4-bromophenyl)pyrrole. This intermediate is then oxidized to introduce the carboxylic acid group at the 2-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions may produce various substituted pyrroles.

Scientific Research Applications

1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Properties

IUPAC Name

1-(4-bromophenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXSOWNHMJIIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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